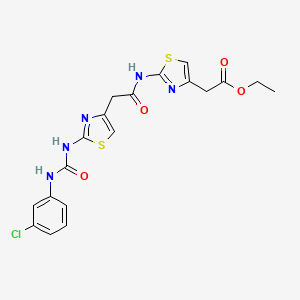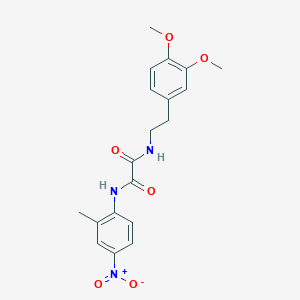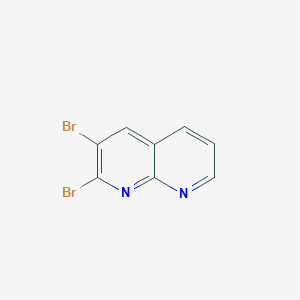
Ethyl-2-(2-(2-(2-(3-(3-Chlorphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H18ClN5O4S2 and its molecular weight is 479.95. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Einflüsse produziert.
Analgetische Aktivität
Es wurde berichtet, dass Thiazolderivate analgetische (schmerzstillende) Eigenschaften besitzen . Dies macht sie möglicherweise für die Entwicklung neuer Schmerzmittel nützlich .
Entzündungshemmende Aktivität
Es wurde außerdem festgestellt, dass Thiazolderivate entzündungshemmende Eigenschaften besitzen . Das bedeutet, dass sie möglicherweise zur Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind, wie z. B. Arthritis .
Antibakterielle Aktivität
Es wurde festgestellt, dass Thiazolderivate antimikrobielle Eigenschaften besitzen, wodurch sie möglicherweise im Kampf gegen schädliche Mikroorganismen nützlich sind .
Antifungal Aktivität
Zusätzlich zu ihren antimikrobiellen Eigenschaften wurden Thiazolderivate auch als Antimykotika gefunden . Dies könnte sie bei der Behandlung von Pilzinfektionen nützlich machen .
Antivirale Aktivität
Es wurde festgestellt, dass Thiazolderivate antivirale Eigenschaften besitzen . Dies könnte sie möglicherweise zur Behandlung von Virusinfektionen nützlich machen .
Diuretische Aktivität
Es wurde festgestellt, dass Thiazolderivate diuretische Eigenschaften besitzen . Diuretika sind Substanzen, die Diurese, die vermehrte Produktion von Urin, fördern .
Antitumor- oder Zytotoxische Aktivität
Es wurde festgestellt, dass Thiazolderivate Antitumor- oder Zytotoxische Eigenschaften besitzen . Das bedeutet, dass sie möglicherweise zur Behandlung von Krebs eingesetzt werden könnten .
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which is a planar, aromatic heterocyclic compound . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial infections, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from analgesic and anti-inflammatory effects to antimicrobial and antitumor effects .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4S2/c1-2-29-16(27)8-14-10-30-18(23-14)24-15(26)7-13-9-31-19(22-13)25-17(28)21-12-5-3-4-11(20)6-12/h3-6,9-10H,2,7-8H2,1H3,(H,23,24,26)(H2,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVXONNSRVDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2454700.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2454703.png)


![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)

![5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2454710.png)



![2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2454716.png)
![3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2454718.png)
![N-[(4-methoxyphenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2454719.png)
